
Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate: is a chemical compound belonging to the oxazole class of heterocyclic aromatic organic compounds This compound features a bromoethyl group attached to the third position of the oxazole ring, a methyl group at the fifth position, and a carboxylate ester group at the fourth position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-bromoethanol, 5-methyl-2-oxo-1,3-oxazole-4-carboxylic acid, and ethyl alcohol.
Reaction Conditions: The reaction involves esterification, where the carboxylic acid group reacts with ethyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to form the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure the completion of the reaction.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The bromoethyl group can be oxidized to form a corresponding bromoethyl alcohol derivative.
Reduction: The carboxylate ester group can be reduced to form the corresponding alcohol.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromoethyl alcohol derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted oxazole derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex oxazole derivatives. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of advanced materials and chemical sensors.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological processes and pathways, potentially resulting in therapeutic effects.
相似化合物的比较
Ethyl 3-bromopropionate: Similar structure but with a propionate group instead of a methyl group.
Ethyl bromoacetate: Similar ester group but without the oxazole ring.
3-(2-Bromoethyl)indole: Similar bromoethyl group but with an indole ring instead of oxazole.
Uniqueness: Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is unique due to its combination of the oxazole ring, bromoethyl group, and carboxylate ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
属性
IUPAC Name |
ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4/c1-3-14-8(12)7-6(2)15-9(13)11(7)5-4-10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPMGXAFRVKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
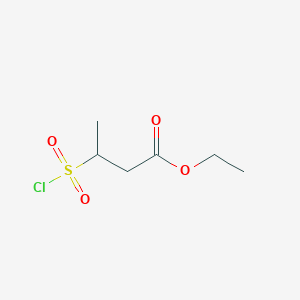
![Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B8046559.png)
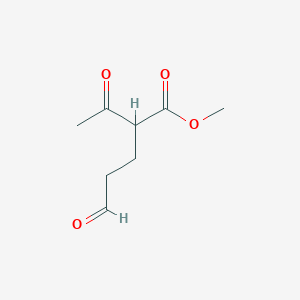
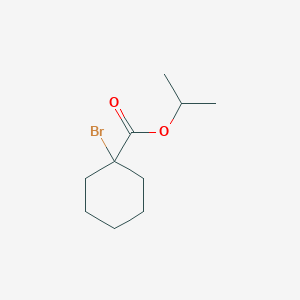
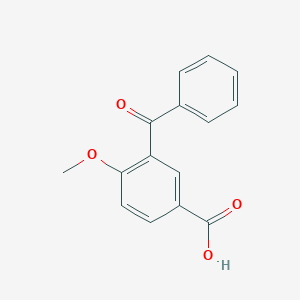
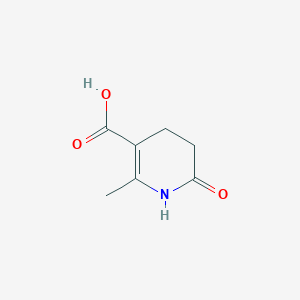
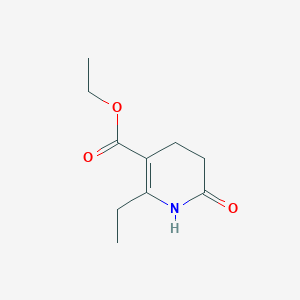
![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)
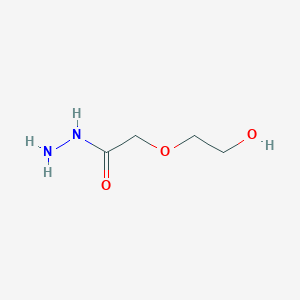
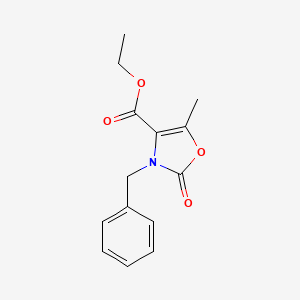
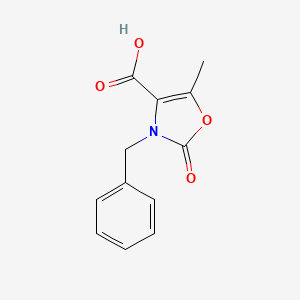

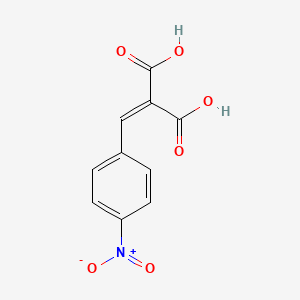
![N-[4-(2-aminoethyl)phenyl]-2,4-dinitroaniline](/img/structure/B8046650.png)
